7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocyclic organic compound with the molecular formula C9H9BrFN. This compound is part of the tetrahydroisoquinoline family, which are known for their diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Bromination: Starting with 6-fluoro-1,2,3,4-tetrahydroisoquinoline, bromination is performed using bromine (Br2) in the presence of a suitable catalyst such as iron (III) bromide (FeBr3).
Reduction: The resulting brominated compound is then reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the specific application.
Comparison with Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom.
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
7-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline: Contains a chlorine atom instead of fluorine.
Uniqueness: 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity differently compared to its analogs.
Properties
IUPAC Name |
7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKJGCPZYHYIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.